molecular formula C16H36N2 B8711115 2,2,12-Trimethyltridecane-1,11-diamine CAS No. 74926-27-5

2,2,12-Trimethyltridecane-1,11-diamine

Cat. No.: B8711115
CAS No.: 74926-27-5
M. Wt: 256.47 g/mol
InChI Key: NLXRGHSNLCETNA-UHFFFAOYSA-N
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Description

2,2,12-Trimethyltridecane-1,11-diamine (CAS: 74926-27-5) is a branched aliphatic diamine with the molecular formula C₁₆H₃₆N₂ . Its structure consists of a tridecane backbone substituted with methyl groups at positions 2, 2, and 12, and terminal primary amine groups at positions 1 and 11 . Key physicochemical properties include a calculated XlogP (hydrophobicity parameter) of 4.7, indicative of high lipophilicity .

Properties

CAS No.

74926-27-5

Molecular Formula

C16H36N2

Molecular Weight

256.47 g/mol

IUPAC Name

2,2,12-trimethyltridecane-1,11-diamine

InChI

InChI=1S/C16H36N2/c1-14(2)15(18)11-9-7-5-6-8-10-12-16(3,4)13-17/h14-15H,5-13,17-18H2,1-4H3

InChI Key

NLXRGHSNLCETNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCCCCCCC(C)(C)CN)N

Origin of Product

United States

Comparison with Similar Compounds

Trimethyl Hexamethylene Diamine (CAS: 26520-58-0)

  • Formula : C₉H₂₂N₂
  • Structure : A shorter-chain diamine (hexane backbone) with trimethyl branches at positions 2,2,4 or 2,4,4 .
  • Properties : Lower molecular weight (156.3 g/mol) and reduced hydrophobicity (predicted XlogP ~2.5) compared to 2,2,12-trimethyltridecane-1,11-diamine.
  • Applications : Primarily used in epoxy curing and corrosion inhibitors due to its compact structure and reactivity .

1,10-Decanediamine,N1,N1,N10,N10-tetramethyl- (CAS: 1938-62-1)

  • Formula : C₁₄H₃₂N₂
  • Structure: Decane backbone with dimethylamino groups at both termini.
  • Properties : Higher nitrogen content (14.3% vs. 10.9% in the target compound) and lower XlogP (~3.8) due to terminal dimethyl substitution.
  • Applications : Functions as a surfactant or catalyst in organic synthesis .

Comparative Physicochemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) XlogP Key Structural Features
This compound 74926-27-5 C₁₆H₃₆N₂ ~256.5 4.7 Long-chain, branched methyl groups
Trimethyl Hexamethylene Diamine 26520-58-0 C₉H₂₂N₂ 156.3 ~2.5 Short-chain, compact branching
1,10-Decanediamine,N,N,N',N'-tetramethyl- 1938-62-1 C₁₄H₃₂N₂ 228.4 ~3.8 Terminal dimethylamino groups

Functional and Performance Differences

Thermal and Mechanical Behavior

  • The longer chain and branching in this compound reduce crystallinity, improving flexibility in polymers compared to linear diamines. However, its high hydrophobicity (XlogP 4.7) may limit compatibility with hydrophilic matrices .

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